2-((6-acetamidopyridazin-3-yl)thio)-N-(thiophen-2-ylmethyl)acetamide
Description
Properties
IUPAC Name |
2-(6-acetamidopyridazin-3-yl)sulfanyl-N-(thiophen-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2S2/c1-9(18)15-11-4-5-13(17-16-11)21-8-12(19)14-7-10-3-2-6-20-10/h2-6H,7-8H2,1H3,(H,14,19)(H,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHOZAZIWCKAVNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(C=C1)SCC(=O)NCC2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((6-acetamidopyridazin-3-yl)thio)-N-(thiophen-2-ylmethyl)acetamide represents a novel class of heterocyclic compounds that have garnered attention for their potential therapeutic applications. This article explores the biological activity of this compound, emphasizing its pharmacological properties, structure-activity relationships, and relevant case studies.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of approximately 362.46 g/mol. The structure features a pyridazine ring, a thiophene moiety, and an acetamide functional group, which are key to its biological activity.
Pharmacological Properties
Research indicates that compounds with similar structures exhibit various biological activities, including:
- Anticancer Activity : Several studies have highlighted the potential of pyridazine derivatives in inhibiting cancer cell proliferation. For instance, compounds with thioether linkages have shown promising results in targeting tumor cells expressing low levels of asparagine synthetase (ASNS), a common characteristic in certain cancers .
- Antimicrobial Activity : The presence of nitrogenous heterocycles has been linked to significant antibacterial and antifungal properties. Compounds structurally related to the target molecule have demonstrated efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- Pyridazine Core : Variations in substituents on the pyridazine ring significantly influence bioactivity. For example, introducing electron-withdrawing groups can enhance potency against specific cancer cell lines.
- Thioether Linkage : The thioether bond appears to play a pivotal role in mediating interactions with biological targets, potentially improving selectivity and reducing off-target effects.
- Acetamide Group : This functional group is essential for maintaining solubility and bioavailability, impacting the pharmacokinetic profile of the compound.
Case Studies
Several studies have investigated the biological activity of related compounds:
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogues
- Pyridazine vs. Benzothiazole/Triazinoindole Cores: The pyridazine core in the target compound offers a distinct electronic profile compared to benzothiazole (electron-rich sulfur) or triazinoindole (bulky fused rings). These differences influence binding affinity and solubility .
Physicochemical Properties
- Molecular Weight : The target compound (357.43 g/mol) falls within the optimal range for drug-likeness (300–500 g/mol), similar to ’s benzothiazoles (335–382 g/mol) .
- Melting Points : Benzothiazole derivatives () exhibit high melting points (228–265°C), suggesting crystalline stability, whereas pyridazine analogues may vary based on substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
